Reduced Mutagenicity Upon Metabolic Activation
In a systematic comparison of 31 p-monosubstituted chalcones and their corresponding oxides (E-1-benzoyl-2-phenyloxiranes), the 4-methoxy chalcone oxide demonstrated a unique mutagenicity profile: while epoxidation generally increased revertants per nmole in Salmonella typhimurium TA98 and TA100, the 4-methoxy oxide exhibited markedly decreased mutagenicity when pre-incubated with rat liver S9 fraction, indicating metabolic detoxification rather than bioactivation [1]. This contrasts with electron-withdrawing substituents (e.g., 4-nitro, 4-fluoro) where S9 either enhanced or did not suppress mutagenic activity [1].
| Evidence Dimension | Mutagenicity (Salmonella/microsome assay) |
|---|---|
| Target Compound Data | 4-Methoxy chalcone oxide: markedly decreased mutagenicity after S9 treatment (qualitative comparative observation across 62 compounds) |
| Comparator Or Baseline | 4-Nitro chalcone oxide: highest mutagenicity (3.0 rev/nmole); 4-fluoro chalcone oxide: high activity maintained; general class: epoxidation increased mutagenicity |
| Quantified Difference | Reversal of the epoxidation-induced mutagenicity increase seen in the class; precise rev/nmole for the 4-methoxy oxide not tabulated in the abstracted dataset |
| Conditions | Salmonella typhimurium TA98 and TA100 ± rat liver microsomal/cytosolic S9 fraction |
Why This Matters
For screening programs concerned with genotoxicity liabilities, the 4-methoxy chalcone oxide scaffold offers a metabolic de-risking profile not present in other members of the chalcone oxide series, making it a preferred starting point for hit-to-lead campaigns seeking covalent inhibitors with reduced genotoxic potential.
- [1] Rashid, K.A., Mullin, C.A., Mumma, R.O. (1986). Structure-mutagenicity relationships of chalcones and their oxides in the Salmonella assay. Mutation Research/Genetic Toxicology, 169(3), 71–79. View Source
